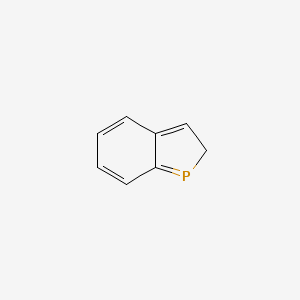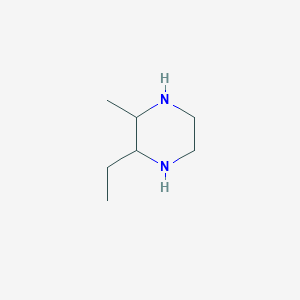
(S)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine, which is commercially available.
Alkylation: The 4-chloropyridine undergoes alkylation with a suitable alkylating agent, such as 2-bromo-2-methylpropane, under basic conditions to introduce the 2-methylpropan-1-amine moiety.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques, such as crystallization with a chiral resolving agent, to obtain the desired (S)-enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and the use of chiral catalysts to enhance yield and enantiomeric purity. The use of automated systems and high-throughput screening can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
(S)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of (S)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyridine: A precursor in the synthesis of (S)-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine.
2-Methylpropan-1-amine: Another building block used in the synthesis.
®-1-(4-Chloropyridin-2-yl)-2-methylpropan-1-amine: The enantiomer of the compound with different stereochemistry.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biological activity and reactivity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in applications requiring high enantiomeric purity and specific stereochemical interactions.
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
(1S)-1-(4-chloropyridin-2-yl)-2-methylpropan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-6(2)9(11)8-5-7(10)3-4-12-8/h3-6,9H,11H2,1-2H3/t9-/m0/s1 |
InChI Key |
YOUDLLVSHDOEQG-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)[C@@H](C1=NC=CC(=C1)Cl)N |
Canonical SMILES |
CC(C)C(C1=NC=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,7-Trimethyl[1,2,4]triazolo[5,1-c][1,2,4]triazine](/img/structure/B13105156.png)



![[(2R,3R,4S,5S)-5-(7-acetamido-2H-pyrazolo[4,3-d]pyrimidin-3-yl)-3,4-diacetyloxyoxolan-2-yl]methyl acetate](/img/structure/B13105182.png)








![7-Bromo-5-methyl-1H-pyrrolo[2,3-C]pyridine](/img/structure/B13105214.png)
